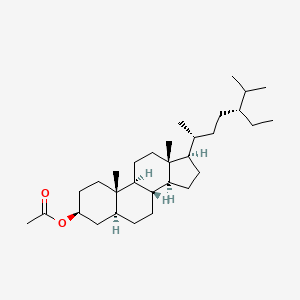
Stigmastanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmastanol acetate, also known as 24-ethylcoprostanol acetate or 5-dihydroclionasterol acetate, is a phytosterol ester derived from stigmastanol. Phytosterols are plant-derived sterols structurally similar to cholesterol. This compound is known for its ability to inhibit the absorption of cholesterol from the diet and potentially reduce cholesterol biosynthesis in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stigmastanol acetate can be synthesized through the acetylation of stigmastanol. The process involves reacting stigmastanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of stigmastanol from plant sources, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Stigmastanol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to stigmastanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of stigmastanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Stigmastanol acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its effects on cholesterol metabolism and potential as a cholesterol-lowering agent.
Medicine: Investigated for its potential therapeutic effects in reducing cholesterol levels and its role in cardiovascular health.
Industry: Utilized in the formulation of functional foods and dietary supplements aimed at lowering cholesterol
Mécanisme D'action
Stigmastanol acetate exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with dietary cholesterol for incorporation into micelles, thereby reducing the amount of cholesterol absorbed into the bloodstream. Additionally, it may inhibit cholesterol biosynthesis in the liver, further contributing to its cholesterol-lowering effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stigmasterol: Another phytosterol with similar cholesterol-lowering properties.
β-Sitosterol: A widely studied phytosterol known for its ability to reduce cholesterol absorption.
Campesterol: Another plant sterol with cholesterol-lowering effects
Uniqueness
Stigmastanol acetate is unique due to its specific acetylated structure, which may influence its absorption and metabolism compared to other phytosterols. Its dual mechanism of action, involving both inhibition of cholesterol absorption and biosynthesis, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
2364-21-8 |
|---|---|
Formule moléculaire |
C31H54O2 |
Poids moléculaire |
458.8 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H54O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h20-21,23-29H,8-19H2,1-7H3/t21-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
Clé InChI |
UOLJGJFAVGOXAH-FATFFRGYSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


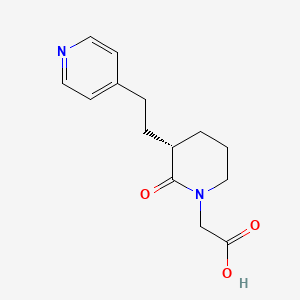
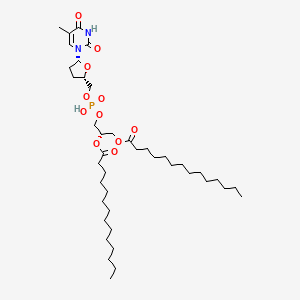
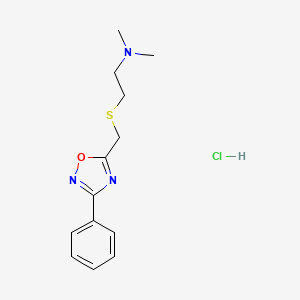

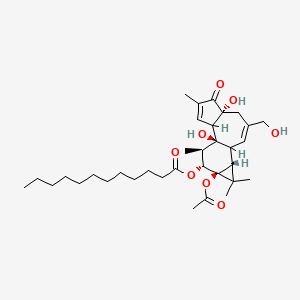
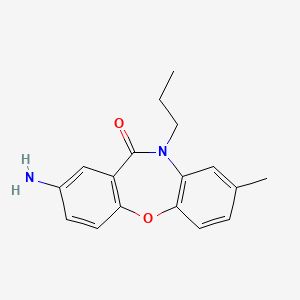
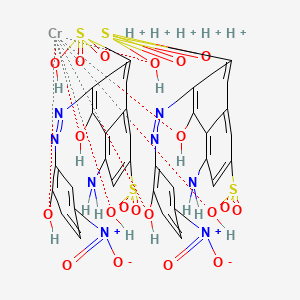
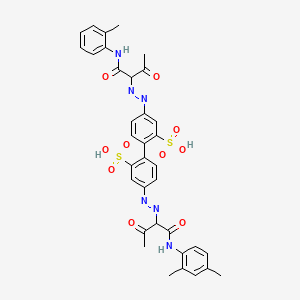
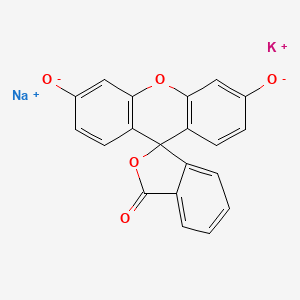

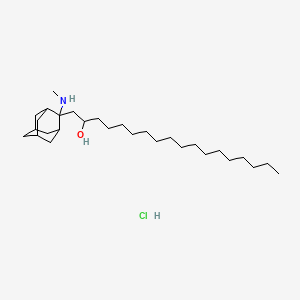
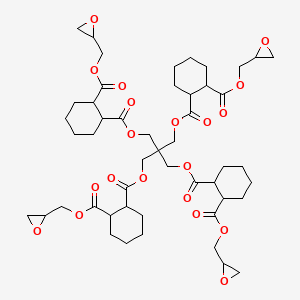

![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
